S-(4-chlorophenyl) 5-chloro-1-methylpyrazole-4-carbothioate
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Overview
Description
S-(4-chlorophenyl) 5-chloro-1-methylpyrazole-4-carbothioate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group, a chloro substituent, and a carbothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-chlorophenyl) 5-chloro-1-methylpyrazole-4-carbothioate typically involves the reaction of 4-chlorophenyl isothiocyanate with 5-chloro-1-methylpyrazole. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbothioate linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to maximize yield and purity, often incorporating purification steps such as recrystallization or chromatography to isolate the final product. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
S-(4-chlorophenyl) 5-chloro-1-methylpyrazole-4-carbothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether.
Substitution: The chloro substituents on the phenyl and pyrazole rings can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
S-(4-chlorophenyl) 5-chloro-1-methylpyrazole-4-carbothioate has found applications in several areas of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of S-(4-chlorophenyl) 5-chloro-1-methylpyrazole-4-carbothioate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- S-(4-chlorophenyl) 5-chloro-1-phenylpyrazole-4-carbothioate
- S-(4-chlorophenyl) 5-chloro-1-ethylpyrazole-4-carbothioate
- S-(4-chlorophenyl) 5-chloro-1-propylpyrazole-4-carbothioate
Uniqueness
S-(4-chlorophenyl) 5-chloro-1-methylpyrazole-4-carbothioate is unique due to its specific substitution pattern and the presence of both chloro and carbothioate groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
S-(4-chlorophenyl) 5-chloro-1-methylpyrazole-4-carbothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c1-15-10(13)9(6-14-15)11(16)17-8-4-2-7(12)3-5-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHMNNOFDFRYCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)SC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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